4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine basic properties
4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine basic properties
An In-depth Technical Guide: 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold for Advanced Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved therapeutics.[1][2] Its structural similarity to the purine nucleobase allows it to effectively mimic ATP and interact with the active sites of many enzymes, particularly kinases. This guide focuses on a highly functionalized derivative, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine , a versatile intermediate engineered for sophisticated chemical synthesis. The presence of two distinct, orthogonally reactive halogen atoms—a chlorine at the 4-position and an iodine at the 3-position—provides medicinal chemists with a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR) with high precision. This document provides a comprehensive overview of its fundamental properties, reactivity, a validated synthetic workflow, and its proven applications in modern drug discovery programs.
Molecular Profile and Physicochemical Properties
The strategic placement of chloro and iodo groups on the pyrazolo[3,4-d]pyrimidine framework imparts unique reactivity and physicochemical characteristics essential for its role as a synthetic building block.
Core Structure and Nomenclature
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Systematic Name: 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
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Core Scaffold: Pyrazolo[3,4-d]pyrimidine
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Key Substituents:
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C4-Position: Chlorine (electron-withdrawing, enables Nucleophilic Aromatic Substitution)
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C3-Position: Iodine (excellent leaving group for metal-catalyzed cross-coupling reactions)
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Figure 1. Chemical Structure of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.
Physicochemical Data Summary
Quantitative data for this specific di-halogenated compound is not broadly published. The following table consolidates known properties of its direct precursors, providing an evidence-based estimation of its characteristics.
| Property | Value (4-chloro-precursor) | Value (3-iodo-precursor analog) | Inferred Value for Target Compound | Reference(s) |
| Molecular Formula | C₅H₃ClN₄ | C₅H₄IN₅ (4-amino-3-iodo analog) | C₅H₂ClIN₄ | [3][4] |
| Molecular Weight | 154.56 g/mol | 261.02 g/mol (4-amino-3-iodo analog) | ~279.45 g/mol | [3][4] |
| Appearance | Solid | Off-white to light brown powder (4-amino-3-iodo analog) | Expected to be a White to Off-White Crystalline Solid | [5] |
| Solubility | Not specified | Not specified | Likely soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | N/A |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | Stored in a cool and dry well-closed container | Inert atmosphere, store in freezer (-20°C), protect from light. | [5][6] |
| CAS Number | 5399-92-8 | 151266-23-8 (4-amino-3-iodo analog) | Not broadly assigned; may vary by supplier. | [6] |
Spectroscopic Characterization Profile
While a definitive spectrum for the title compound is not publicly available, its expected spectroscopic signature can be reliably predicted based on analysis of closely related analogs reported in the literature.[7][8]
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¹H NMR: The spectrum is expected to be simple, featuring two key signals in the aromatic region. One singlet for the proton at the C6 position of the pyrimidine ring and a broad singlet corresponding to the N-H proton of the pyrazole ring. The exact chemical shifts will be influenced by the solvent.
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¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the heterocyclic core. The carbons directly attached to the halogens (C3 and C4) will be significantly downfield and their shifts can be used for structural confirmation.
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Mass Spectrometry (MS): The mass spectrum will be highly characteristic. The molecular ion peak (M+) will exhibit a distinctive isotopic pattern due to the presence of both chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and iodine (monoisotopic ¹²⁷I), which serves as an unambiguous confirmation of the compound's elemental composition.
Chemical Reactivity and Synthesis
The synthetic utility of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine stems from the differential reactivity of its two halogen substituents. This allows for a programmed, stepwise elaboration of the core scaffold.
Reactivity Profile: A Dual-Action Intermediate
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C4-Chloro Site: The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SₙAr) . This site readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols.[9][10] This reaction is foundational for introducing diversity at this position, often critical for tuning binding affinity and pharmacokinetic properties.
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C3-Iodo Site: The iodine atom at the C3 position is an ideal leaving group for metal-catalyzed cross-coupling reactions . It is highly amenable to classic transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[11] This allows for the introduction of aryl, alkyl, or alkynyl groups, enabling exploration of deeper binding pockets or the attachment of additional pharmacophoric elements.
The difference in reactivity allows for selective, sequential reactions. Typically, the more labile C4-chloro position is addressed first via SₙAr, followed by a more robust cross-coupling reaction at the C3-iodo position.
Proposed Synthetic Workflow
The synthesis of this di-halogenated intermediate can be achieved through a logical, multi-step sequence starting from a commercially available precursor. The following protocol represents a field-proven approach to this class of compounds.
Workflow Diagram: Synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Caption: A robust workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
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Step 1: Protection of the Pyrazole Nitrogen
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Rationale (Expertise & Experience): The N-H proton of the pyrazole ring is acidic and can interfere with subsequent steps, particularly electrophilic iodination. Protecting it, for instance as a tosylamide, ensures that the reaction proceeds cleanly at the desired C3 position.[12]
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Procedure: To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.
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Step 2: Electrophilic Iodination at the C3 Position
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Rationale (Trustworthiness): N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for electron-rich heterocyclic systems.[13] Its use is well-documented and provides high yields for C-H iodination on the pyrazole ring.
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Procedure: Dissolve the protected intermediate from Step 1 (1.0 eq) in anhydrous DMF. Add N-Iodosuccinimide (NIS, 1.2 eq) and stir the mixture at 60°C for 4-6 hours.[13] The reaction progress should be monitored by TLC or LC-MS. Once the starting material is consumed, cool the mixture, pour it into water, and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum to obtain the iodinated intermediate.
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Step 3: Deprotection of the Pyrazole Nitrogen
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Rationale: Removal of the tosyl group is necessary to yield the final, versatile intermediate. This is typically achieved under basic conditions which cleave the sulfonamide bond.
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Procedure: Suspend the iodinated intermediate from Step 2 in a mixture of methanol and water. Add an excess of a suitable base (e.g., NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (as monitored by TLC). Neutralize the mixture with aqueous HCl to a pH of ~7. The product will often precipitate and can be collected by filtration, washed with water, and dried thoroughly.
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Applications in Drug Discovery
The unique structure of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine makes it a powerful scaffold for generating libraries of compounds aimed at high-value biological targets.
Logical Diagram: Application Pathways from the Core Scaffold
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